1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-4-iodopyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBDTEWPJHEBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the pyrazole ring, followed by iodination and introduction of the aldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require stringent control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and functional differences between 1-cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde and related compounds:
*Estimated based on structural similarity.
Substituent Effects on Reactivity and Properties
- Iodine vs. Chlorine : The iodine atom in the target compound enhances its utility in metal-catalyzed cross-coupling reactions compared to chlorine analogs (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) .
- Aldehyde Position: The aldehyde at C5 (vs.
- N1 Substituent : The cyclopentyl group introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents like methyl or aryl groups .
Physical and Chemical Properties
- Solubility : The iodine atom and cyclopentyl group likely reduce aqueous solubility compared to methyl or carboxylic acid derivatives (e.g., 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid) .
- Thermal Stability : The aldehyde group may render the compound prone to oxidation, unlike carboxylic acid derivatives .
Limitations and Gaps in Current Knowledge
- No direct data on biological activity or crystallographic studies of the target compound are available in the evidence.
- Comparative solubility or stability studies with analogs are absent but critical for industrial applications.
Biological Activity
1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
This compound has the molecular formula and is characterized by the presence of a cyclopentyl group and an iodine atom, which contribute to its unique reactivity and biological properties. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to exhibit inhibitory effects on various enzymes and receptors, which may lead to therapeutic benefits in treating diseases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain protein kinases. For example, studies have demonstrated its potential to inhibit the activity of ERK2 and PI3Kα kinases, which are crucial in cell signaling pathways related to cancer progression and other diseases. In vitro assays have reported an inhibition percentage of approximately 27.4% for PI3Kα at a concentration of 1 μM, indicating moderate inhibitory activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the pyrazole ring have been explored to enhance potency and selectivity for specific targets. For instance, substituting different alkyl or aryl groups can significantly alter the compound's binding affinity to target proteins, as shown in various SAR studies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Concentration | Reference |
|---|---|---|---|
| PI3Kα Inhibition | 27.4% | 1 μM | |
| ERK2 Inhibition | Moderate | Varies | |
| Antiviral Activity | Potential | Not specified |
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives, including this compound. One notable study investigated its effects on cancer cell lines, demonstrating that the compound could reduce cell proliferation in prostate cancer models by modulating androgen receptor activity . Another study highlighted its antiviral properties against dengue virus by targeting AAK1 kinase, suggesting a promising avenue for further research in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
